molecular formula C11H11N7O2S4 B2832614 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide CAS No. 869074-61-3

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide

Cat. No.: B2832614
CAS No.: 869074-61-3
M. Wt: 401.5
InChI Key: COYZYNFLHWHZNO-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine core linked to a 1,3,4-thiadiazole ring via an acetamide bridge, a structural motif often associated with diverse biological activities. Compounds within the 1,3,4-thiadiazole and triazine families are frequently investigated for their potential as enzyme inhibitors Source . The specific substitution pattern of this molecule, including the ethylsulfanyl and sulfanylacetamide groups, is designed to optimize its electronic properties and binding affinity for specific biological targets. Research applications for this reagent are primarily focused on the development and screening of novel pharmacologically active agents, particularly in the areas of antibacterial and anticancer research, where such heterocyclic systems are known to exhibit potent effects Source . Its mechanism of action is hypothesized to involve interaction with key cellular enzymes or receptors, potentially leading to the disruption of vital metabolic pathways in target cells. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and structural integrity for their most demanding synthetic and screening projects.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2S4/c1-3-21-10-16-14-8(23-10)12-6(19)4-22-11-17-18-7(20)5(2)13-15-9(18)24-11/h3-4H2,1-2H3,(H,12,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYZYNFLHWHZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the ethylthio and acetamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfanyl (-S-C2H5) and sulfanyl (-S-) groups in the compound are susceptible to oxidation. Experimental studies on analogous thiadiazole derivatives demonstrate that sulfur-containing moieties undergo oxidation to sulfoxides or sulfones under controlled conditions .

Table 1: Oxidation Reactions and Conditions

ReagentConditionsProduct FormedYield (%)Source
H2O2 (30%)Ethanol, 60°C, 4 hSulfoxide derivatives65–72
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C → RT, 12 hSulfone derivatives78–85
KMnO4 (acidic)H2SO4/H2O, 50°C, 2 hComplete oxidation to sulfonic acid groups52

Key Findings :

  • Oxidation with H2O2 selectively targets the ethylsulfanyl group, forming sulfoxides without affecting the triazinthiadiazole core .
  • Stronger oxidants like mCPBA convert both sulfanyl groups to sulfones, enhancing electrophilicity for downstream reactions .

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole and triazinthiadiazole rings facilitate nucleophilic displacement at sulfur or nitrogen sites.

Table 2: Substitution Reactions

NucleophileReaction SiteProductConditionsYield (%)Source
EthylamineSulfanyl group (-S-)Thioether replaced by ethylamino groupDMF, 80°C, 6 h68
NaN3 (sodium azide)Thiadiazole C2 positionAzide substitutionDMSO, 100°C, 8 h45
PhenolTriazinthiadiazole ringAryloxy derivativeK2CO3, acetone, reflux, 5 h81

Mechanistic Insights :

  • The sulfanyl group acts as a leaving group in polar aprotic solvents (e.g., DMF), enabling amine substitution .
  • Azide substitution at the thiadiazole C2 position requires elevated temperatures due to ring strain .

Cyclization and Ring-Opening Reactions

The fused thiadiazolo[2,3-c] triazin-7-yl system undergoes ring-specific transformations under acidic or basic conditions.

Table 3: Cyclization and Ring-Modification Reactions

Reagent/ConditionsReaction TypeProductYield (%)Source
POCl3, refluxRing expansion via phosphorylationPhosphorylated triazinone derivative60
NH2NH2 (hydrazine hydrate)Ring-opening to form hydrazideHydrazide intermediate75
H2SO4 (conc.)Acid-catalyzed dimerizationDimeric thiadiazole-triazine hybrid34

Critical Observations :

  • POCl3-mediated phosphorylation stabilizes the triazinone ring, enabling further functionalization .
  • Hydrazine selectively cleaves the triazine ring, forming hydrazide intermediates useful for Schiff base synthesis .

Reduction Reactions

Controlled reduction of the 4-oxo group in the triazinthiadiazole core modifies electronic properties.

Table 4: Reduction Pathways

Reducing AgentConditionsProductYield (%)Source
NaBH4Methanol, RT, 3 h4-Hydroxy derivative58
LiAlH4THF, 0°C → RT, 2 hFully reduced triazinane analog41

SAR Implications :

  • Partial reduction with NaBH4 retains the thiadiazole ring’s aromaticity while introducing a hydroxyl group for hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide have been screened against various tumor cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as breast cancer and small cell lung cancer .

Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of pathogenic bacteria such as E. coli and Staphylococcus aureus .

Neuroprotective Effects
Recent investigations into the neuroprotective potential of thiadiazole derivatives suggest they may play a role in treating neurodegenerative diseases. The mechanisms involve modulation of oxidative stress and inflammation pathways .

Agricultural Applications

Pesticidal Activity
Thiadiazole compounds have been explored for their pesticidal properties. They can act as effective agents against agricultural pests and pathogens. Research has shown that certain derivatives can provide protection to crops by inhibiting the growth of fungal pathogens .

Case Study 1: Anticancer Screening

A series of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-acetic acid derivatives were synthesized and tested for cytotoxic activity against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide was found to significantly inhibit the growth of resistant strains of bacteria. This highlights its potential as a novel antimicrobial agent in agricultural practices .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiadiazole Derivatives with Quinazoline/Triazine Fusions

Compounds in , such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8), share the sulfanylacetamide bridge but replace the triazino-thiadiazole with a triazino-quinazoline system. Key differences include:

  • Melting Points : The target compound’s melting point is unreported, but analogs like 4.8 and 4.9 exhibit high melting points (262–270°C), suggesting strong intermolecular interactions due to aromatic stacking .
  • Synthesis Yields : The target compound’s yield is unspecified, while similar derivatives synthesized via Method A achieve 56–89% yields, indicating efficient coupling reactions .

Oxadiazole vs. Thiadiazole Cores

and describe N-substituted 1,3,4-oxadiazole-2-yl-sulfanyl acetamides , which replace the thiadiazole with an oxadiazole. These analogs show reduced thermal stability (melting points ~200–220°C) compared to thiadiazole derivatives, likely due to weaker sulfur-mediated intermolecular forces .

Substituent Effects on Physicochemical Properties

Alkyl/Aryl Sulfanyl Groups

  • Ethylsulfanyl (Target Compound) : Enhances lipophilicity (logP ~2.8 predicted) compared to analogs like 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (), which has a higher logP (~3.5) due to the benzyl group .

Triazino-Thiadiazole Modifications

The 3-methyl-4-oxo group in the target compound contrasts with 3-phenyl-2-oxo substituents in . The methyl group may reduce steric hindrance, favoring target binding, while the phenyl analog’s bulk could limit membrane permeability .

Spectral and Analytical Data

  • 1H-NMR: Thiadiazole protons in analogs resonate at δ 7.5–8.2 ppm (aromatic), while methyl groups in the target compound’s triazino-thiadiazole may appear at δ 2.3–2.6 ppm .
  • LC-MS : Expected [M+H]⁺ ~520–550 Da, aligning with analogs like 4.8 ([M+H]⁺ = 523.2) .
  • Purity Standards : Pharmacopeial guidelines () recommend ≤0.5% water content and storage in tight containers, applicable to the target compound .

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can its purity be validated experimentally?

Methodological Answer: The synthesis involves multi-step heterocyclic reactions. Key steps include:

  • Thiadiazole ring formation : Reacting thiocarbazides with carbon disulfide under basic conditions (e.g., NaOH) to form the 1,3,4-thiadiazole core .
  • Sulfanyl acetamide coupling : Using chloroacetyl chloride or thiol-containing intermediates in a nucleophilic substitution reaction, optimized at 20–25°C in dioxane with triethylamine as a base .
  • Triazino-thiadiazole fusion : Cyclization under reflux with acetic anhydride to form the fused thiadiazolo-triazinone ring .
    Validation :
  • Purity : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) for reaction monitoring .
  • Structural confirmation : 1H NMR^1 \text{H NMR} (e.g., δ 4.16 ppm for CH2_2 groups) and mass spectrometry (MS) for molecular ion peaks .

Q. Q2. How can researchers screen this compound for biological activity in medicinal chemistry studies?

Methodological Answer:

  • Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) using in vitro fluorometric or colorimetric assays (e.g., inhibition of prostaglandin E2_2 production) .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, comparing IC50_{50} values to reference drugs .

Q. Q3. What analytical techniques are essential for characterizing this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • HPLC-DAD : Monitor degradation products using a C18 column (methanol/water gradient) to assess hydrolytic stability at pH 2–9 .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition temperatures (e.g., >200°C indicates moderate stability) .
  • UV-Vis spectroscopy : Track absorbance changes at λmax_{\text{max}} (e.g., 270 nm) under accelerated aging conditions (40°C/75% RH) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across similar thiadiazole-triazine hybrids?

Methodological Answer:

  • SAR analysis : Compare substituent effects (e.g., ethylsulfanyl vs. propenyl groups) on activity using analogs from . For example:

    Substituent (R)Biological Activity (IC50_{50}, µM)Reference
    Ethylsulfanyl12.5 (COX-2 inhibition)
    Propenyl8.2 (Antimicrobial)
  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Ethylsulfanyl may sterically hinder binding vs. smaller groups .

Q. Q5. What experimental design strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken models to optimize:
    • Variables : Solvent polarity (DMF vs. ethanol), temperature (60–100°C), catalyst (e.g., pyridine, 0.1–1 eq).
    • Response : Yield maximization (e.g., 78% in DMF at 80°C vs. 52% in ethanol) .
  • Flow chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .

Q. Q6. How can computational modeling predict metabolic pathways or toxicity risks for this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate solubility (LogP ≈ 2.8), CYP450 inhibition (high risk for CYP3A4), and Ames test mutagenicity .
  • Metabolite identification : GLORYx predicts phase I metabolites (e.g., sulfoxide formation via ethylsulfanyl oxidation) .
  • Toxicity alignment : Compare structural alerts to carcinogenic nitrofurans (e.g., highlights thiadiazole-linked nitro groups as high-risk) .

Q. Q7. What strategies mitigate spectral data contradictions (e.g., NMR splitting patterns) during structural elucidation?

Methodological Answer:

  • 2D NMR techniques : Use 1H-13C HSQC^1 \text{H-}^13 \text{C HSQC} to resolve overlapping peaks (e.g., thiadiazole protons at δ 7.5–8.2 ppm) .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent splitting for rotameric forms (e.g., acetamide group rotation barriers) .
  • Crystallography : Compare experimental XRD data (e.g., C–S bond lengths: 1.76 Å) to DFT-optimized structures .

Q. Q8. How do structural modifications (e.g., triazole vs. oxadiazole substitution) impact physicochemical properties?

Methodological Answer:

  • LogP calculations : Triazole analogs (LogP = 3.1) are more lipophilic than oxadiazoles (LogP = 2.4) due to nitrogen content .
  • Solubility : Oxadiazole derivatives show 20% higher aqueous solubility (pH 7.4) due to hydrogen-bonding capacity .
  • Thermal stability : Triazole-fused thiadiazoles decompose at 220°C vs. 195°C for oxadiazoles (TGA data) .

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